molecular formula C9H10OS B8289560 2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one CAS No. 74047-60-2

2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one

Cat. No. B8289560
Key on ui cas rn: 74047-60-2
M. Wt: 166.24 g/mol
InChI Key: MWWYRYMDLMZFQO-UHFFFAOYSA-N
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Patent
US07531672B2

Procedure details

A mixture of 150 g of 2-methylthiophene (1.5 mol) and 157.5 g of methacrylic acid (1.8 mol) was added within 30 minutes at about 80° C. to 1500 ml of Eaton's reagent, and the temperature was between 78° C. and 83° C. On completion of addition, the reaction mixture was stirred for a further 5 minutes and then gradually poured into a vigorously stirred mixture of 3000 ml of water and 500 ml of dichloromethane. The organic phase was removed and dried over magnesium sulfate. The solvent was distilled off on a rotary evaporator and 263.5 g of crude product were obtained in a purity of 88.2% according to GC-MS analysis. A portion of the crude product (79 g) was distilled (92° C., 0.02 torr). 56.5 g (76%) of product were obtained as a mixture of two isomers in a ratio of approx. 9:1 (thiophen-6-one: thiophen-4-one).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
157.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]([OH:12])(=O)[C:8]([CH3:10])=[CH2:9].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O>ClCCl>[CH3:1][C:2]1[S:3][C:4]2[C:7](=[O:12])[CH:8]([CH3:10])[CH2:9][C:5]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC=1SC=CC1
Name
Quantity
157.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
3000 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was between 78° C. and 83° C
ADDITION
Type
ADDITION
Details
On completion of addition
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
263.5 g of crude product were obtained in a purity of 88.2%
DISTILLATION
Type
DISTILLATION
Details
A portion of the crude product (79 g) was distilled (92° C., 0.02 torr)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=CC2=C(S1)C(C(C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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